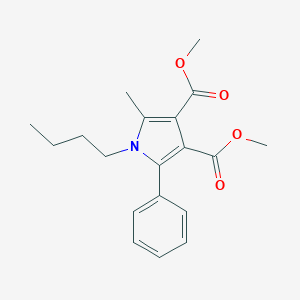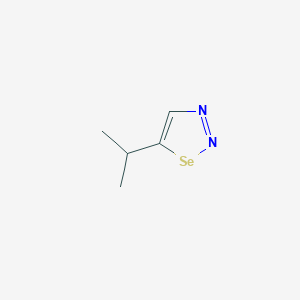
(2,4-Dimethoxyphenyl)hydrazine
Overview
Description
"(2,4-Dimethoxyphenyl)hydrazine" is a chemical compound that has been studied for its synthesis, crystal structure, and various properties. The interest in this compound and its derivatives stems from their potential applications in chemical synthesis, materials science, and possibly pharmacology, although specific drug-related uses and side effects are excluded from this discussion.
Synthesis Analysis
The synthesis of derivatives related to "this compound" involves multiple steps, including condensation reactions and modifications to introduce different functional groups. For instance, one approach involves the reaction of specific carboxylic acids with chloroformate ethyl ester, followed by reaction with N′-tert-butyl-N-(2,4-dichlorobenzoyl) hydrazine in the presence of triethylamine, showcasing the method's versatility in synthesizing complex hydrazine derivatives (Zou Xia, 2001).
Molecular Structure Analysis
Molecular structure analysis of these compounds, determined through X-ray diffraction, reveals detailed information about their crystal structure, including unit cell dimensions, space group, and intermolecular interactions. The structure often shows dimer formation linked by intermolecular hydrogen bonds, highlighting the importance of non-covalent interactions in the solid state (Zou Xia, 2001).
Chemical Reactions and Properties
"this compound" derivatives undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, reactions with phosphates indicating S(N)2(Ar) reaction mechanisms, and transformations leading to novel compounds with potential antioxidant properties. These reactions are crucial for further functionalization and application of these compounds (J. Domingos et al., 2004).
Scientific Research Applications
Synthesis of Pyrazole Derivatives : (2,4-Dimethoxyphenyl)hydrazine has been used in the preparation of pyrazole derivatives, which demonstrated antimicrobial activity (Mohamed, Khalile, Ismail, & Kadh, 2006).
Spectrophotometric Determination : It is involved in spectrophotometric methods for determining hydrazine, a process crucial for monitoring environmental and industrial samples (George, Nagaraja, & Balasubramanian, 2008).
Medical Imaging : Synthesized iodine-131 labeled drugs using hydrazine have been studied for body distribution in medical imaging applications (Braun, Shulgin, Braun, & Sargent, 1977).
Environmental Toxicity Analysis : Studies on the environmental and human health impact of hydrazines underscore the importance of monitoring and managing these compounds (Choudhary & Hansen, 1998).
Antidepressant Activities : Research on synthesizing and testing antidepressant activities of certain hydrazine derivatives has been conducted, highlighting its potential in pharmacology (Palaska, Aytemir, Uzbay, & Erol, 2001).
Fluorescent Probes : Development of fluorescent probes for hydrazine detection, crucial in both environmental and biological systems, has been a significant application area (Zhang, Yang, Wang, Jiao, & Zhu, 2020).
Chemosensors Design : The synthesis of hydrazones from 2,4-dimethylphenyl hydrazine and their application in chemosensor chemistry have been explored, indicating their versatility in detecting various substances (Salim & Ali, 2020).
Environmental and Biological Monitoring : Innovative fluorescent probes for hydrazine detection have been developed, enhancing the capacity to trace hydrazine in various environments (Jung, Ju, Choe, Kim, Park, Hyun, Oh, & Kim, 2019).
Future Directions
The future directions for the study of “(2,4-Dimethoxyphenyl)hydrazine” could include further exploration of its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be conducted to determine its physical and chemical properties, as well as its safety and hazards. Finally, the compound could be studied for potential applications in various fields, such as medicine or chemistry .
Mechanism of Action
Target of Action
(2,4-Dimethoxyphenyl)hydrazine is a type of hydrazone, a class of organic compounds that possess the general structure R1R2C=NNH2 . Hydrazones are aromatic in nature and show that one aromatic ring is linked with a hydrazine group .
Mode of Action
The mode of action of this compound involves the interaction of the compound with its targets. The C-atom in hydrazone has both electrophilic and nucleophilic characters, and in both the N-atoms are nucleophilic, although the amino type nitrogen is more reactive . This allows hydrazones to be widely used in organic synthesis .
Biochemical Pathways
Hydrazones in general are known to show a wide range of pharmaceutical activities, such as antimalarial, antibacterial, antidepressant, analgesic agents, antifungal, antimicrobial, and anticonvulsant agents . Each of these activities likely involves different biochemical pathways.
Pharmacokinetics
The pharmacokinetics of similar compounds have been investigated . For example, AR-L 57 CL, an imidazole derivative, was studied in healthy volunteers. After a single intravenous dose of 200 mg, plasma concentrations were measured at intervals for up to one hour . The decrease in plasma concentration could be expressed in terms of an open two-compartment pharmacokinetic model. The shorter elimination phase had a t1/2 of 4 min and the longer a t1/2 of 30 min .
Result of Action
Hydrazones in general are known to show a wide range of pharmaceutical activities, such as antimalarial, antibacterial, antidepressant, analgesic agents, antifungal, antimicrobial, and anticonvulsant agents . Each of these activities likely involves different molecular and cellular effects.
properties
IUPAC Name |
(2,4-dimethoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-6-3-4-7(10-9)8(5-6)12-2/h3-5,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRYAEGIUORORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)


![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)


![Tert-butyl [2-[(2-methylpropan-2-yl)oxycarbonyloxy]-4-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-5-trimethylstannylphenyl] carbonate](/img/structure/B63929.png)
![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)




